molecular formula C18H17BrN6O2 B2355359 (3-(1H-tetrazol-1-yl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1448033-91-7

(3-(1H-tetrazol-1-yl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2355359
CAS No.: 1448033-91-7
M. Wt: 429.278
InChI Key: YMBFRGQFIJJWCZ-UHFFFAOYSA-N
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Description

(3-(1H-tetrazol-1-yl)phenyl)(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17BrN6O2 and its molecular weight is 429.278. The purity is usually 95%.
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Scientific Research Applications

Microwave Assisted Synthesis

  • Microwave assisted synthesis techniques have been applied to related compounds, demonstrating efficient ways to synthesize derivatives with potential biological activities (Swarnkar, Ameta, & Vyas, 2014).

Anticancer Evaluation

  • Certain derivatives of the compound have been synthesized and evaluated for their potential as anticancer agents, showcasing the role of these compounds in developing new cancer treatments (Gouhar & Raafat, 2015).

Structural and Thermal Studies

  • Detailed structural and thermal properties of similar compounds have been examined, contributing to the understanding of their physical characteristics and stability (Karthik et al., 2021).

Antimicrobial Activity

  • Synthesized derivatives have shown promising antimicrobial activities, indicating their potential use in developing new antimicrobial agents (Kumar et al., 2012).

Crystal Structure Analysis

  • Crystal structure analysis of related compounds provides insights into their molecular configuration and interaction potentials (Revathi et al., 2015).

Enzyme Inhibitory Activity

  • Studies have demonstrated enzyme inhibitory activities of certain derivatives, highlighting their potential in drug development for various diseases (Cetin et al., 2021).

Properties

IUPAC Name

[4-(3-bromopyridin-2-yl)oxypiperidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN6O2/c19-16-5-2-8-20-17(16)27-15-6-9-24(10-7-15)18(26)13-3-1-4-14(11-13)25-12-21-22-23-25/h1-5,8,11-12,15H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBFRGQFIJJWCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)Br)C(=O)C3=CC(=CC=C3)N4C=NN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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